

ZINC00640089: A Technical Guide to a Novel Lipocalin-2 Inhibitor

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Compound of Interest

Compound Name: ZINC00640089

Cat. No.: B296359

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Abstract

ZINC00640089 is a small molecule inhibitor that specifically targets Lipocalin-2 (LCN2), a protein implicated in a variety of cellular processes, including inflammation, cell proliferation, and iron homeostasis. This document provides a comprehensive technical overview of **ZINC00640089**, summarizing its function, mechanism of action, and therapeutic potential. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the inhibitory effects of **ZINC00640089** on cancer cell proliferation and its role in mitigating blood-brain barrier dysfunction. Experimental data, protocols, and visual representations of the associated signaling pathways are presented to facilitate a deeper understanding of this compound's biological activities.

Introduction

Lipocalin-2 (LCN2) is a secreted glycoprotein that has emerged as a significant therapeutic target in various pathologies, most notably in inflammatory breast cancer (IBC) and neurological conditions involving blood-brain barrier (BBB) disruption.^{[1][2][3]} **ZINC00640089** has been identified as a specific inhibitor of LCN2, demonstrating potential in modulating LCN2-driven pathological processes.^{[1][3]} This guide synthesizes the current knowledge on **ZINC00640089**, focusing on its molecular interactions, cellular effects, and the signaling pathways it modulates.

Mechanism of Action

ZINC00640089 functions by binding to the calyx of LCN2, a pocket-like structure responsible for interacting with its natural ligands. This binding is predicted to block the interaction between LCN2 and its binding partners, thereby inhibiting its downstream signaling. The 2-oxo-benzoindeole ring of **ZINC00640089** is positioned near Lys134 of LCN2, with potential for hydrogen bonding between the carbonyl group and the -NH group of the lysine residue. Additionally, the carbonyl group of the acetamide moiety of **ZINC00640089** is in proximity for favorable hydrogen bonding with the phenolic group of Tyr106.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of **ZINC00640089** from published studies.

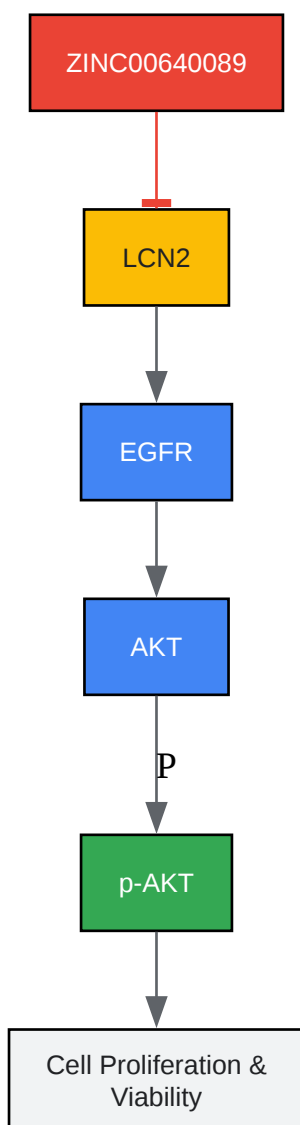
Parameter	Value	Assay	Cell Line/Model	Reference
Binding Energy	-10.6 kcal/mol	Molecular Docking	In silico	
Concentration for Reduced Cell Viability	≤ 1 μM	Cell Viability Assay	SUM149	
Concentration for p-Akt Reduction	1, 10 μM	Western Blot	SUM149	
In vivo Dosage	25 mg/kg	Intraperitoneal Injection	Rats	

Signaling Pathways Modulated by ZINC00640089

ZINC00640089 has been shown to modulate at least two distinct signaling pathways through its inhibition of LCN2.

Inhibition of the LCN2/EGFR/AKT Pathway in Inflammatory Breast Cancer

In the context of inflammatory breast cancer, LCN2 is known to activate the EGFR/AKT pathway, which is crucial for cell growth, survival, and proliferation. By inhibiting LCN2, **ZINC00640089** effectively reduces the phosphorylation of AKT, a key downstream effector in this pathway. This leads to a decrease in cell proliferation and viability of inflammatory breast cancer cells.

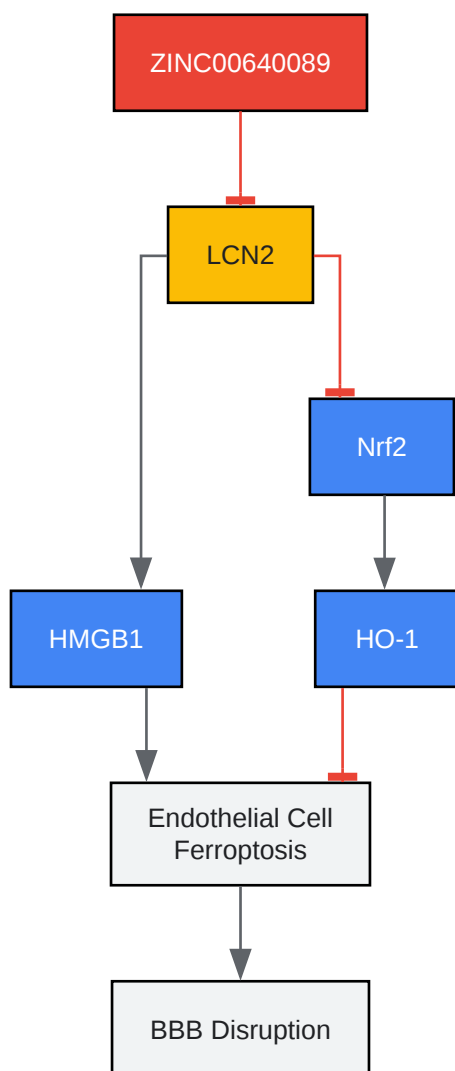


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Inhibition of the LCN2/EGFR/AKT Signaling Pathway

Modulation of the HMGB1/Nrf2/HO-1 Pathway in Endothelial Cells

ZINC00640089 has also been shown to alleviate blood-brain barrier dysfunction. It achieves this by inhibiting LCN2-mediated endothelial cell ferroptosis. This process involves the regulation of the HMGB1/Nrf2/HO-1 pathway. LCN2 promotes the induction of HMGB1 and inhibits the nuclear translocation of Nrf2 and the expression of HO-1, leading to ferroptosis. **ZINC00640089** reverses these effects, thereby protecting the endothelial cells.



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